molecular formula C8H13NO3 B1267922 1-Acetamidocyclopentane-1-carboxylic acid CAS No. 4854-46-0

1-Acetamidocyclopentane-1-carboxylic acid

Cat. No.: B1267922
CAS No.: 4854-46-0
M. Wt: 171.19 g/mol
InChI Key: WMLJYVSRHSZWQY-UHFFFAOYSA-N
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Description

Contextualizing 1-Acetamidocyclopentane-1-carboxylic Acid within Cyclic Amino Acid Derivatives

Cyclic amino acids are a class of amino acids that feature a cyclic structure in their side chain or backbone. molecularcloud.org This cyclization imposes significant conformational constraints, limiting the molecule's flexibility compared to its linear counterparts. mdpi.com This rigidity is a key attribute, as it can lead to enhanced metabolic stability and a higher affinity and specificity for biological targets. mdpi.comnih.gov By locking the molecule into a more defined three-dimensional shape, researchers can better probe and modulate interactions with proteins, enzymes, and receptors. mdpi.com

These derivatives are regarded as constrained analogues of naturally occurring amino acids and are used to create peptides and other molecules with customized properties. researchgate.netnih.gov For example, the incorporation of a related compound, 1-aminocyclopentane-1-carboxylic acid (also known as cycloleucine), into peptide analogues of arginine vasopressin has been shown to selectively alter the interaction with neurohypophyseal hormone receptors, demonstrating how the cyclic scaffold can profoundly influence pharmacological activity. nih.gov The study of compounds like this compound builds on this principle, exploring how the addition of an acetamido group to the cyclic core further influences molecular interactions and potential applications.

Significance and Research Trajectories for Amide-Functionalized Cyclic Carboxylic Acids

The presence of both an amide and a carboxylic acid group on a rigid cyclic scaffold is of significant interest in chemical research. Amide bonds are fundamental functional groups in medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast number of pharmaceutical compounds. tohoku.ac.jp The synthesis and reactivity of amides are central to drug discovery, with ongoing research focused on developing more efficient methods for their formation. tohoku.ac.jpfrontiersin.org

The carboxylic acid moiety provides a versatile handle for forming intermolecular hydrogen bonds, which are crucial for molecular recognition and the stability of host-guest complexes. unison.mx Research has shown that the carboxyl group can form strong hydrogen bonds with amide groups in other molecules, a principle that guides the design of supramolecular assemblies. unison.mx

Current research trajectories for amide-functionalized cyclic carboxylic acids include their use as building blocks for more complex structures. They can be incorporated into polymers, such as poly(lactic acid), to introduce functional groups along the polymer backbone, which is otherwise lacking in reactive sites. mdpi.comnih.gov This functionalization allows for further chemical modifications and can alter the material's interactions with biological systems. nih.gov The development of efficient, one-pot synthesis reactions for creating amide bonds from carboxylic acids and less reactive nitrogen-containing compounds is a major area of investigation, aiming to simplify the production of these valuable molecules for pharmaceutical and materials science research. tohoku.ac.jp

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H13NO3 chemicalmanufacturers.in
Molecular Weight 171.2 g/mol chemicalmanufacturers.in
Synonyms 1-Acetamidocyclopentanecarboxylic acid, 1-(acetylamino)cyclopentanecarboxylic acid chemicalmanufacturers.inechemi.com
Appearance Off-white to yellow crystalline powder chemicalmanufacturers.in
Purity 95% chemicalmanufacturers.in
Topological Polar Surface Area 66.4 Ų echemi.com
Hydrogen Bond Donor Count 2 echemi.com
Hydrogen Bond Acceptor Count 3 echemi.com
Rotatable Bond Count 2 echemi.com
Complexity 206 echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetamidocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-8(7(11)12)4-2-3-5-8/h2-5H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLJYVSRHSZWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281738
Record name 1-(acetylamino)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4854-46-0
Record name MLS000738007
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(acetylamino)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Transformations and Derivatization of 1 Acetamidocyclopentane 1 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization through nucleophilic acyl substitution. However, direct reaction with nucleophiles is often inefficient. Therefore, the carboxyl group is typically activated to enhance its electrophilicity, facilitating subsequent reactions.

Formation of Activated Esters and Anhydrides

To overcome the relatively low reactivity of the carboxylic acid, it can be converted into more reactive intermediates such as activated esters or acid anhydrides. These intermediates are highly susceptible to nucleophilic attack and are commonly used in subsequent transformations.

Acid Anhydrides: Symmetrical or mixed anhydrides can be synthesized from carboxylic acids. A general method involves the dehydration of two carboxylic acid molecules, often driven by high temperatures (pyrolysis) or the use of a dehydrating agent like sulfuric acid. youtube.com A more controlled laboratory-scale synthesis involves converting the carboxylic acid into a more reactive electrophile, such as an acid chloride using thionyl chloride (SOCl₂), which can then react with the carboxylate salt of another carboxylic acid. youtube.commasterorganicchemistry.com Another efficient method utilizes reagents like oxalyl chloride or triphenylphosphine (B44618) oxide to facilitate the dehydration coupling of the carboxylic acid under milder conditions, producing the anhydride (B1165640) in high yield. nih.gov

Activated Esters: Activated esters are another class of highly reactive derivatives. While specific examples for 1-Acetamidocyclopentane-1-carboxylic acid are not detailed in the provided literature, general principles of organic synthesis allow for their formation. Common activated esters include N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters, which are readily displaced by nucleophiles. Their synthesis typically involves a coupling reaction between the carboxylic acid and the corresponding alcohol (e.g., N-hydroxysuccinimide) in the presence of a carbodiimide (B86325) coupling agent.

Derivative Type General Reagent(s) Purpose Reference
Acid AnhydrideThionyl Chloride (SOCl₂) followed by a carboxylate saltCreates a highly reactive acylating agent youtube.commasterorganicchemistry.com
Acid AnhydrideOxalyl Chloride, Triphenylphosphine OxideHigh-yield synthesis under mild conditions nih.gov
Activated EsterN-hydroxysuccinimide (NHS), Carbodiimide (e.g., DCC, EDC)Forms a stable but reactive intermediate for amidation rjptonline.orglibretexts.org

Amide and Hydrazide Formations

The activated carboxyl group readily reacts with amines and hydrazines to form stable amide and hydrazide linkages, respectively. These reactions are fundamental in medicinal chemistry and materials science.

Amide Formation: The direct reaction of a carboxylic acid with an amine is generally difficult as the basic amine deprotonates the acidic carboxylic acid to form an unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org To facilitate amide bond formation, the carboxylic acid is activated in situ using a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC). rjptonline.orglibretexts.orgyoutube.com In this process, the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is a good leaving group. The amine then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to form the desired amide. libretexts.orgyoutube.com Alternatively, converting the carboxylic acid to a more reactive derivative like an acid chloride, anhydride, or ester allows for facile reaction with an amine to yield the corresponding amide. youtube.comkhanacademy.org

Hydrazide Formation: Acid hydrazides are valuable synthetic intermediates. osti.gov They can be prepared by reacting a carboxylic acid ester with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov This method is particularly useful if the ester is of low reactivity or if weakly basic hydrazine derivatives are used. rjptonline.org Direct conversion from the carboxylic acid is also possible. A continuous flow process has been developed where the carboxylic acid is first esterified in-line and then immediately reacted with hydrazine hydrate, yielding hydrazides in short reaction times. osti.gov Another eco-friendly approach involves the direct grinding of a carboxylic acid with hydrazine hydrate at room temperature under solvent-free conditions to produce the hydrazide. rjptonline.orgresearchgate.net

Product Method Key Reagents Description Reference
AmideCarbodiimide CouplingCarboxylic Acid, Amine, DCC or EDCDCC activates the carboxylic acid, which is then displaced by the amine. rjptonline.orglibretexts.org
AmideAcid Chloride RouteCarboxylic Acid, SOCl₂, AmineThe acid is converted to a highly reactive acid chloride before reacting with the amine. youtube.comkhanacademy.org
HydrazideFrom EsterEster derivative, Hydrazine HydrateClassic method involving nucleophilic acyl substitution on an ester. nih.govnih.gov
HydrazideDirect GrindingCarboxylic Acid, Hydrazine HydrateA solvent-free, eco-friendly method involving mechanical grinding of reagents. researchgate.net
HydrazideContinuous FlowCarboxylic Acid, Alcohol, Acid Catalyst, Hydrazine HydrateAn integrated process of esterification followed by hydrazinolysis. osti.gov

Derivatization Strategies for Analytical and Synthetic Applications

Chemical derivatization of this compound is essential for enhancing its detectability in analytical assays and for creating new molecular structures with diverse properties.

Derivatization for Spectroscopic and Chromatographic Analysis

Due to the polarity and potential low volatility of this compound, derivatization is often required for analysis by gas chromatography (GC) and can improve separation and detection in high-performance liquid chromatography (HPLC). colostate.eduresearchgate.net

For Gas Chromatography (GC): The presence of active hydrogen atoms in the carboxylic acid and amide groups makes the compound non-volatile. colostate.edu Therefore, derivatization is necessary. Common methods include:

Alkylation: Converting the carboxylic acid to a more volatile ester, typically a methyl ester, is a standard approach. colostate.edu

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility for GC-MS analysis. researchgate.net

For High-Performance Liquid Chromatography (HPLC): Derivatization for HPLC aims to attach a chromophore or fluorophore to the molecule, enhancing its detection by UV-Vis or fluorescence detectors. researchgate.net Since the parent compound lacks a strong chromophore, this is particularly useful.

Pre-column Derivatization: Reagents that react with the primary amine (after deacetylation) or the carboxylic acid are employed. For the related compound 1-aminocyclopropane-1-carboxylic acid (ACC), reagents like o-phthaldialdehyde (OPA) and phenylisothiocyanate (PITC) are used to create fluorescent or UV-active derivatives, respectively. nih.govnih.gov Similar strategies could be applied after hydrolysis of the acetamido group. For the carboxylic acid function, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to couple the acid with fluorescent tags like aniline (B41778) or 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.gov

Technique Strategy Typical Reagent(s) Purpose Reference
GC-MSAlkylationMethanol/BF₃, DiazomethaneIncreases volatility by converting the carboxylic acid to a methyl ester. colostate.edu
GC-MSSilylationMSTFA, BSTFAReplaces active hydrogens on both functional groups to increase volatility. colostate.eduresearchgate.net
HPLC-UVPITC DerivatizationPhenylisothiocyanate (PITC)Tags the free amine (post-hydrolysis) with a UV-active group. nih.gov
HPLC-FluorescenceOPA Derivatizationo-phthaldialdehyde (OPA)Tags the free amine (post-hydrolysis) with a fluorescent group. nih.gov
HPLC-MS/MSCarboxyl TaggingAniline or 3-NPH with EDCImproves chromatographic retention on reversed-phase columns and enhances ionization. nih.gov

Functional Group Interconversions for Scaffold Diversification

Modifying the inherent functional groups of this compound opens pathways to novel molecular scaffolds. imperial.ac.uk Key interconversions include:

Reduction of Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective for this transformation. imperial.ac.uk The resulting hydroxymethyl group can undergo further reactions, such as conversion to halides. vanderbilt.edu

Curtius Rearrangement: This reaction transforms a carboxylic acid into an amine with the loss of one carbon atom. The process involves converting the carboxylic acid to an acyl azide (B81097) (often via an ester or acid chloride intermediate), which then undergoes thermal or photochemical rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine. This would convert the carboxy group to an amino group, yielding a diamino derivative after deacetylation. nih.gov

Modifications of the Acetamido Group

The acetamido group (CH₃CONH-) can also be a target for chemical modification, although it is generally less reactive than the carboxylic acid. The most common and synthetically useful transformation is its hydrolysis to reveal the primary amine.

Amide Hydrolysis: The N-acetyl group can be removed under acidic or basic conditions to yield 1-aminocyclopentane-1-carboxylic acid. This deprotection step is crucial for accessing the free amine, which can then be used for further derivatization, such as reductive amination or coupling with other molecules. The synthesis of the parent compound, 1-aminocyclopropane-1-carboxylic acid, often involves the removal of such a protecting group. google.com The resulting primary amine is a key functional handle for introducing structural diversity. nih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the acetamido group in this compound offers a site for further functionalization through N-alkylation and N-acylation reactions. These transformations introduce additional diversity to the molecule, potentially influencing its biological activity and physicochemical properties.

N-Alkylation:

The introduction of an alkyl group onto the amide nitrogen can be achieved through various synthetic methodologies. While direct N-alkylation of amides can be challenging due to their low nucleophilicity, methods developed for N-alkylation of N-acyl and N-carbamoyl amino acids can be adapted. A widely applied method involves the use of a strong base, such as sodium hydride, to deprotonate the amide, followed by reaction with an alkyl halide. For instance, N-acyl amino acids have been successfully N-methylated using sodium hydride and methyl iodide. This approach could potentially be applied to this compound, although the presence of the acidic carboxylic acid proton would necessitate the use of at least two equivalents of the base or protection of the carboxyl group.

More recent advancements have focused on catalytic, atom-economical methods for N-alkylation. A robust ruthenium-catalyzed methodology has been developed for the direct N-alkylation of α-amino acid esters and amides using alcohols as alkylating agents. nih.gov This "borrowing hydrogen" strategy is base-free and proceeds with excellent retention of stereochemistry, making it an attractive option for chiral substrates. nih.gov Although demonstrated on amino acid esters and amides, its application to N-acetylated amino acids like the target compound would be a valuable extension.

N-Alkylation Method Reagents & Conditions Potential Applicability & Remarks Reference
Sodium Hydride/Alkyl HalideNaH, Alkyl Halide (e.g., CH₃I), THFRequires protection of the carboxylic acid or use of excess base. A common method for N-methylation of N-acyl amino acids. monash.edu
Ruthenium-Catalyzed "Borrowing Hydrogen"Ru-catalyst, Alcohol, Toluene, 120 °CAtom-economical and base-free. High potential for stereoretention. Demonstrated on amino acid esters and amides. nih.gov

N-Acylation:

The introduction of a second acyl group to form an N,N-diacylamino acid derivative is another avenue for diversification. A patented process describes the N-acylation of 1-aminocyclopentane carbonitrile with valeroyl chloride in the presence of triethylamine, followed by hydrolysis of the nitrile to the carboxylic acid. google.com This two-step sequence provides a route to N-acylated 1-aminocyclopentanecarboxylic acids. A similar strategy could be envisioned starting from 1-acetamidocyclopentane-1-carbonitrile.

Direct N-acylation of the acetamido group in this compound would likely require activation of the acylating agent, for example, by converting a carboxylic acid to an acid chloride or using a coupling agent. However, the competing reactivity of the carboxylic acid moiety of the starting material would need to be considered and potentially managed through a protection strategy.

N-Acylation Method Reagents & Conditions Potential Applicability & Remarks Reference
Acylation of Nitrile Precursor1. Acyl chloride (e.g., Valeroyl chloride), Triethylamine, Dichloromethane; 2. HCl, H₂O, Acetic Acid, 60 °CAn indirect method involving the hydrolysis of a nitrile precursor. google.com

Cleavage and Regeneration of the Amide Linkage

The amide bond in this compound, while generally stable, can be cleaved under specific conditions, and the resulting amino acid can be re-acylated to introduce different acyl groups.

Amide Cleavage:

Hydrolysis of the acetamido group to yield 1-aminocyclopentane-1-carboxylic acid can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. pressbooks.pubunizin.orgmasterorganicchemistry.com

Acidic Hydrolysis: Heating the compound in a strong aqueous acid, such as hydrochloric acid, will protonate the amide carbonyl, rendering it more susceptible to nucleophilic attack by water. The reaction is driven to completion by the protonation of the liberated amine. pressbooks.pubmasterorganicchemistry.com

Basic Hydrolysis: Treatment with a strong aqueous base, like sodium hydroxide (B78521), at high temperatures leads to the nucleophilic attack of the hydroxide ion on the carbonyl carbon. The reaction is promoted by the deprotonation of the resulting carboxylic acid. pressbooks.pubunizin.org

Amide Cleavage Method Reagents & Conditions Products Reference
Acidic HydrolysisConcentrated HCl, Heat1-Aminocyclopentane-1-carboxylic acid hydrochloride, Acetic acid pressbooks.pubmasterorganicchemistry.com
Basic HydrolysisNaOH(aq), HeatSodium salt of 1-aminocyclopentane-1-carboxylic acid, Sodium acetate pressbooks.pubunizin.org

Regeneration of the Amide Linkage:

Once the parent amino acid, 1-aminocyclopentane-1-carboxylic acid, is obtained, the amide bond can be readily regenerated with a different acylating agent. This is a standard transformation in peptide chemistry and can be accomplished by reacting the amino acid with an acid chloride or by using a carboxylic acid in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This allows for the synthesis of a wide array of N-acyl derivatives of 1-aminocyclopentane-1-carboxylic acid.

Cyclopentane (B165970) Ring Functionalization

Modification of the cyclopentane ring itself offers a powerful strategy to create structurally novel and complex derivatives of this compound.

C-H Activation and Late-Stage Functionalization

Direct functionalization of the C-H bonds of the cyclopentane ring represents a highly atom-economical and efficient approach to introduce new substituents. Recent advances in palladium-catalyzed C-H activation have enabled the transannular γ-arylation of cycloalkane carboxylic acids. nih.gov In a study focused on various cycloalkanes, α-tertiary cyclopentane carboxylic acids were successfully arylated at the γ-position using aryl iodides in the presence of a palladium catalyst and a specially designed quinuclidine-pyridone ligand. nih.gov This methodology provides excellent diastereocontrol and could potentially be applied to this compound, allowing for the introduction of aryl groups at the C-3 position of the cyclopentane ring. Such late-stage functionalization is highly valuable for the rapid generation of analog libraries in drug discovery.

C-H Activation Reaction Catalyst System Potential Site of Functionalization Remarks Reference
Transannular γ-C-H ArylationPd(OAc)₂, Quinuclidine-pyridone ligand, Ag₂CO₃C-3 position of the cyclopentane ringProvides good diastereocontrol and allows for the introduction of various aryl groups. nih.gov

Stereoselective Introduction of Additional Substituents

The synthesis of derivatives of this compound with additional stereocenters on the cyclopentane ring is a key objective for creating molecules with well-defined three-dimensional structures. An enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) has been reported, which highlights a strategy for introducing a substituent at the C-3 position with high stereocontrol. nih.gov The key step in this synthesis was an alkylidene carbene 1,5-C-H insertion reaction. nih.gov While this is a de novo synthesis of a substituted cyclopentane ring rather than a direct functionalization of the parent compound, the principles of stereocontrol demonstrated are highly relevant.

For the direct stereoselective functionalization of a pre-existing cyclopentane ring in a derivative of this compound, one could envision creating a double bond within the ring, followed by a stereoselective reaction such as hydrogenation, epoxidation, or dihydroxylation. For example, the stereoselectivity of such reactions can often be directed by a nearby chiral auxiliary or a bulky protecting group. In a related system, the N-Boc group on a cyclic amino ester was shown to direct the stereochemistry of a dihydroxylation reaction on a cyclooctene (B146475) ring. beilstein-journals.org A similar directing group effect could potentially be exploited in derivatives of this compound to achieve stereoselective introduction of new substituents.

Computational Chemistry and Modeling of 1 Acetamidocyclopentane 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 1-Acetamidocyclopentane-1-carboxylic acid, which dictate its chemical reactivity and physical characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netmdpi.com It is particularly useful for studying reaction mechanisms, allowing for the calculation of energies of reactants, transition states, and products. For this compound, DFT can elucidate the pathways of reactions such as hydrolysis of the amide bond or reactions involving the carboxylic acid group.

By mapping the potential energy surface, researchers can identify the lowest energy pathway for a given transformation. For example, a DFT study could model the hydrolysis of the acetamido group. The calculations would determine the activation energy barriers for acid-catalyzed or base-catalyzed mechanisms, revealing which pathway is more favorable. These studies often agree well with experimental observations and can provide a detailed, step-by-step view of bond-breaking and bond-forming processes. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Profile for Amide Hydrolysis

Species Description Relative Energy (kcal/mol)
Reactant Complex This compound + H₂O 0.0
Transition State 1 First transition state for nucleophilic attack +25.4
Intermediate Tetrahedral intermediate +12.8
Transition State 2 Second transition state for C-N bond cleavage +28.1
Product Complex 1-Aminocyclopentane-1-carboxylic acid + Acetic acid -5.2

Note: Data are illustrative and represent typical outputs of DFT calculations for reaction mechanism studies.

The three-dimensional shape of this compound is not static; it exists as an ensemble of different conformations. Understanding the relative energies of these conformers is crucial, as the lowest energy conformation often dictates the molecule's interaction with its environment. Conformational analysis involves exploring the potential energy surface to find stable geometries, a process known as energy minimization. drugdesign.org

For this molecule, key degrees of freedom include the puckering of the cyclopentane (B165970) ring and the rotation around the amide and carboxylic acid bonds. The carboxylic acid group, for instance, can exist in syn and anti conformations, with the syn form generally being more stable. nih.gov Quantum mechanical calculations can precisely quantify the energy differences between these conformers and the energy barriers for their interconversion. nih.gov

Table 2: Calculated Relative Energies of this compound Conformers

Conformer ID Cyclopentane Puckering Carboxyl O=C-O-H Dihedral Amide C-N-C=O Dihedral Relative Energy (kcal/mol)
Conf-01 Envelope syn (0°) trans (180°) 0.00
Conf-02 Twist syn (0°) trans (180°) 0.85
Conf-03 Envelope anti (180°) trans (180°) 4.50
Conf-04 Envelope syn (0°) cis (0°) 6.20

Note: Data are hypothetical, illustrating the typical energy differences found in conformational analysis.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in an aqueous solution. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This provides a dynamic picture of how this compound interacts with solvent molecules and how its conformation changes in solution.

An MD simulation would typically involve placing a model of the molecule in a "box" of simulated water molecules. The simulation would then track the positions and velocities of all atoms over a period of nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can reveal stable hydration shells around the molecule, the persistence of intramolecular hydrogen bonds, and the flexibility of the cyclopentane ring. mdpi.comresearchgate.net This information is critical for understanding its solubility and how it behaves in a biological medium. mdpi.comresearchgate.net

In Silico Approaches for Predicting Chemical Reactivity and Selectivity

In silico methods can predict the reactivity of a molecule without the need for laboratory experiments. nih.gov For this compound, these predictions can be based on calculated electronic properties. For instance, DFT can be used to calculate global reactivity descriptors. nih.gov

These descriptors help predict where a molecule is most likely to react. For example, the sites with the highest Fukui function for nucleophilic attack (f+) would indicate the most electrophilic atoms, while the sites with the highest function for electrophilic attack (f-) indicate the most nucleophilic atoms. This allows for the prediction of regioselectivity in reactions. Such computational tools are increasingly used in drug discovery to flag potentially reactive metabolites. researchgate.net

Table 3: Predicted Reactivity Indices for this compound

Atomic Site Fukui Index (f+) Fukui Index (f-) Interpretation
Carboxyl Carbonyl C 0.18 0.02 Prone to nucleophilic attack
Amide Carbonyl C 0.15 0.03 Prone to nucleophilic attack
Carboxyl OH Oxygen 0.05 0.12 Prone to electrophilic attack
Amine Nitrogen 0.02 0.09 Moderately prone to electrophilic attack

Note: Values are illustrative examples of reactivity descriptors calculated via computational methods.

Ligand-Protein Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This method is central to structure-based drug design. If this compound were being investigated as a potential drug candidate, docking studies would be used to predict its binding mode and affinity to a target protein. researchgate.net

The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the strength of the interaction. nih.gov The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.govajol.info This provides a rational basis for modifying the ligand's structure to improve its binding affinity and selectivity. Post-docking analysis helps visualize and understand these crucial interactions. nih.govmdpi.com

Table 4: Example Docking Results for this compound with a Hypothetical Kinase

Docking Pose Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
1 -7.5 Lys72, Asp184 Hydrogen Bond, Ionic
2 -7.2 Leu132, Val80 Hydrophobic
3 -6.9 Glu91 Hydrogen Bond
4 -6.5 Phe182 Pi-Alkyl

Note: This table presents hypothetical data typical of a molecular docking study.

Applications and Advanced Research Directions of 1 Acetamidocyclopentane 1 Carboxylic Acid in Organic Synthesis

A Chiral Keystone in Complex Molecule Construction

The rigid, cyclic structure of 1-Acetamidocyclopentane-1-carboxylic acid, combined with its chiral nature, establishes it as a critical building block in the synthesis of intricate molecular architectures. This compound provides a reliable scaffold upon which chemists can elaborate, leading to the efficient construction of molecules with precise three-dimensional arrangements.

While specific, named biologically active molecules or natural product analogs derived directly from this compound are not extensively documented in publicly available research, the broader class of aminocyclopentane carboxylic acid derivatives has been explored for its potential in medicinal chemistry. For instance, related compounds like 1-aminocyclopentane-1,3,4-tricarboxylic acids have been investigated as ligands for metabotropic glutamate receptors, which are crucial in modulating neuronal excitability and synaptic transmission in the central nervous system. The synthesis of these complex cyclopentane (B165970) derivatives often involves multi-step sequences where a core structure, analogous to this compound, serves as a key intermediate. The inherent chirality of such building blocks is paramount in achieving the desired stereochemistry of the final biologically active compound.

In the realm of drug discovery, a pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The cyclopentane ring of this compound provides a rigid and well-defined scaffold that can be functionalized to present various chemical groups in a specific spatial orientation. This makes it an attractive starting point for the design of novel pharmacophores. By modifying the acetamido and carboxylic acid groups, and by substituting other positions on the cyclopentane ring, medicinal chemists can create libraries of compounds to screen for activity against a wide range of biological targets. The development of novel cyclopentane carboxylic acids as potent and selective inhibitors of voltage-gated sodium channel NaV1.7, a key target for pain therapeutics, highlights the potential of this class of compounds in pharmacophore development.

Catalytic Frontiers and Ligand Innovation

The application of this compound extends into the domain of catalysis, where its structural and chiral attributes are leveraged to influence the outcome of chemical reactions.

Asymmetric catalysis, the process of using chiral catalysts to create enantiomerically enriched products, is a cornerstone of modern synthetic chemistry. The development of effective chiral ligands is central to the success of this field. Chiral carboxylic acids, a class to which this compound belongs, have been successfully employed as ligands in transition metal-catalyzed reactions. These ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical course of a reaction. While specific applications of this compound as a chiral ligand are not prominently reported, the principles of using chiral carboxylic acids in asymmetric C-H functionalization reactions with transition metals like cobalt, rhodium, and iridium have been established. This opens avenues for the future exploration of ligands derived from this specific cyclopentane scaffold.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While there is no direct evidence of this compound itself acting as an organocatalyst, its structural motifs are present in known organocatalysts. For example, amino acids and their derivatives are frequently used in organocatalysis. The combination of an amine (or amide) and a carboxylic acid on a rigid cyclic backbone, as seen in this compound, presents a potential framework for the design of novel bifunctional organocatalysts. Further research is needed to explore the catalytic capabilities of derivatives of this compound in this rapidly evolving field.

A Building Block for Advanced Materials and Nanotechnology

The integration of well-defined molecular components into larger material structures is a key focus of materials science and nanotechnology. Carboxylic acids are known to be effective for stabilizing nanoparticles, with the carboxyl group coordinating to the nanoparticle surface. Although the specific use of this compound in this context is not yet documented, its structure suggests potential applications. The carboxylic acid moiety could serve as an anchor to bind to the surface of metal or metal oxide nanoparticles, while the rest of the molecule could be used to control inter-particle interactions or to introduce specific functionalities to the nanoparticle surface. Furthermore, the incorporation of such rigid cyclic structures into polymers could impart unique properties to the resulting materials, such as altered thermal stability or mechanical strength.

Enzymatic and Biocatalytic Transformations Involving this compound

The application of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For a sterically hindered and functionally dense molecule like this compound, biocatalysis can provide elegant solutions for its transformation and incorporation into more complex structures. The primary enzymatic reactions involving this compound are centered around the hydrolysis of the acetamido group and potential modifications of the carboxylic acid moiety.

Substrate Scope and Enzyme Promiscuity Studies

The substrate scope of an enzyme defines the range of molecules it can accept and transform. While enzymes are known for their high specificity, many also exhibit a degree of promiscuity, allowing them to act on non-natural substrates that are structurally similar to their native ones. researchgate.net This promiscuity is a key area of research for expanding the utility of biocatalysts. nih.gov

In the context of this compound, enzymes such as amidases and acylases are of particular interest. These hydrolases are known to catalyze the cleavage of amide bonds in N-acetylated amino acids. science.govwestmont.edu Studies on various N-acyl-L-amino acids have shown that the substrate specificity of these enzymes can be influenced by both the acyl group and the amino acid side chain. nih.gov

Research into the enzymatic hydrolysis of cyclic N-acetylated amino acids is an active area. While specific data on this compound is limited, the substrate scope of known amidases can be explored to determine their efficacy on this particular substrate. For instance, an amidase that shows high activity towards N-acetyl-cyclohexylalanine might also be a good candidate for hydrolyzing this compound due to structural similarities.

Table 1: Representative Substrate Scope of a Hypothetical Amidohydrolase for N-Acetylated Cyclic Amino Acids

SubstrateRelative Activity (%)
N-Acetyl-cyclohexylalanine100
N-Acetyl-phenylalanine85
This compound Predicted: 60-75
N-Acetyl-proline20
N-Acetyl-alanine95

This table is illustrative and based on typical enzyme substrate specificity trends. Actual values would require experimental verification.

Enzyme promiscuity also extends to other classes of enzymes like lipases. Lipases are well-known for their ability to catalyze not only the hydrolysis of esters but also the formation of amide bonds under specific conditions. nih.govretrobiocat.com It is conceivable that a lipase could catalyze the amidation of the carboxylic acid group of this compound with various amines, or conversely, the hydrolysis of its esters. mdpi.comnih.gov The exploration of the promiscuous activities of a wide range of commercially available enzymes could uncover novel biocatalytic routes for the derivatization of this cyclic amino acid. nih.govresearchgate.net

Cofactor Recycling and Biocatalytic Cascade Design

Many enzymatic reactions, particularly those involving ligation, reduction, or oxidation, require expensive cofactors such as adenosine triphosphate (ATP) or nicotinamide adenine dinucleotide (phosphate) (NAD(P)H). nih.gov For the industrial application of such enzymatic processes to be economically viable, efficient cofactor recycling systems are essential. researchgate.net

While the hydrolytic cleavage of the amide bond in this compound by an amidase does not require a cofactor, any potential synthetic applications involving this molecule, such as its incorporation into a peptide-like structure via a ligase, would likely be ATP-dependent. Similarly, the reduction of the carboxylic acid to an alcohol would necessitate a cofactor like NADPH.

Biocatalytic cascades, where multiple enzymatic reactions are carried out in a single pot, can be designed to include cofactor regeneration. mdpi.com For example, a cascade could be envisioned where this compound is first de-acetylated by an amidase to yield 1-aminocyclopentane-1-carboxylic acid. This product could then be a substrate for a peptide synthetase in a subsequent step, which would require ATP. An ATP regeneration system, such as the use of acetate kinase with acetyl phosphate as the phosphate donor, could be included in the reaction mixture to replenish the ATP consumed. nih.gov

Table 2: Components of a Hypothetical Biocatalytic Cascade for the Synthesis of a Dipeptide Mimic

ComponentFunctionCofactor Requirement
This compoundStarting Substrate-
AmidaseDe-acetylationNone
Amino AcidCoupling Partner-
Peptide LigaseAmide Bond FormationATP
Acetate KinaseCofactor Regeneration-
Acetyl PhosphatePhosphate Donor-

Designing efficient biocatalytic cascades with integrated cofactor recycling is a key strategy for the sustainable synthesis of complex molecules derived from this compound.

Mechanistic Enzymology of Reactions Involving Cyclic Amino Acid Derivatives

Understanding the mechanism of enzyme action is crucial for their effective application and for engineering improved biocatalysts. solubilityofthings.com The enzymatic hydrolysis of the amide bond in this compound by an amidase likely proceeds through a mechanism similar to that of other serine hydrolases. ebi.ac.ukbritannica.com This typically involves a catalytic triad of amino acid residues (e.g., serine, histidine, and aspartate) in the enzyme's active site.

The proposed mechanism would involve the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the acetamido group of the substrate. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The intermediate then collapses, releasing the aminocyclopentane-1-carboxylic acid moiety and forming an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing acetic acid and regenerating the enzyme for another catalytic cycle.

The steric hindrance posed by the cyclopentyl ring and the geminal carboxylic acid group in this compound would likely influence the kinetics of the enzymatic reaction. mdpi.com Mechanistic studies, including site-directed mutagenesis of the enzyme's active site residues and kinetic analysis, would provide valuable insights into the specific interactions between the enzyme and this unique substrate. acs.org Such studies could pave the way for the rational design of mutant enzymes with enhanced activity and selectivity towards this compound.

Future Perspectives in Synthetic and Materials Chemistry

The unique structural features of this compound, namely its cyclic nature and bifunctionality, make it an intriguing building block for the development of novel materials and complex organic molecules.

In the realm of materials chemistry, there is a growing interest in the synthesis of polymers from bio-based and functional monomers. this compound, after de-acetylation to the corresponding amino acid, could serve as a monomer for the synthesis of specialty polyamides. The rigid cyclopentane backbone would be expected to impart unique thermal and mechanical properties to the resulting polymer, such as a high glass transition temperature and enhanced stiffness compared to linear aliphatic polyamides. The functionalization of the cyclopentane ring prior to polymerization could also be a strategy to introduce further properties into the material. researchgate.net

The incorporation of cyclic amino acids into peptides is a well-established strategy for creating peptidomimetics with constrained conformations. nih.gov These constrained peptides often exhibit enhanced biological activity and metabolic stability compared to their linear counterparts. 1-Aminocyclopentane-1-carboxylic acid (obtained from the de-acetylation of the title compound) could be incorporated into peptide sequences to induce specific turns or rigid structures. beilstein-journals.org This could be of significant interest in drug discovery for the design of enzyme inhibitors or receptor antagonists.

Furthermore, the carboxylic acid group provides a handle for further chemical modifications. mdpi.com For instance, it could be used to attach the molecule to a solid support for use in combinatorial chemistry or to conjugate it to other molecules of interest, such as fluorescent dyes or drug delivery vehicles. The development of efficient synthetic routes to functionalized cyclopentane derivatives is an area of active research, and this compound could serve as a versatile starting material in this context. nih.govoregonstate.edu

The future applications of this compound in synthetic and materials chemistry will largely depend on the development of efficient and scalable methods for its synthesis and derivatization, including both traditional organic synthesis and the biocatalytic routes discussed above.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Acetamidocyclopentane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Step 1 : Start with cyclopentanecarboxylic acid derivatives. Introduce the acetamido group via acetylation of a primary amine intermediate. Use protecting groups (e.g., Boc) to prevent side reactions during functionalization .
  • Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst). For example, acetonitrile at 60°C with DCC (dicyclohexylcarbodiimide) as a coupling agent improves acylation efficiency .
  • Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : 1H^1H NMR shows distinct signals for the cyclopentane ring (δ 1.5–2.5 ppm) and acetamido NH (δ 6.5–7.5 ppm). 13C^{13}C NMR confirms carbonyl groups (C=O at ~170–175 ppm) .
  • IR : Look for amide I (1640–1680 cm1^{-1}) and carboxylic acid O-H stretch (2500–3300 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]+^+ at m/z 172.2 .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust; employ static discharge controls during transfers .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for moisture ingress to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different in vitro assays?

  • Analytical Framework :

  • Controlled Variables : Standardize assay conditions (pH, temperature, solvent concentration). For example, DMSO concentrations >1% may artificially enhance membrane permeability .
  • Statistical Validation : Use ANOVA or Tukey’s HSD to identify outliers. Replicate experiments with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 1-aminocyclopropanecarboxylic acid) to identify structure-activity trends .

Q. What computational approaches are suitable for modeling the conformational dynamics of this compound in aqueous solutions?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvation effects using AMBER or GROMACS. Parameterize the force field with GAFF2 and TIP3P water models .
  • Quantum Mechanics (QM) : Calculate energy barriers for ring puckering transitions (e.g., envelope vs. half-chair conformers) at the DFT/B3LYP/6-31G* level .
  • Validation : Compare computed IR spectra with experimental data to confirm dominant conformers .

Q. How does steric hindrance from the cyclopentane ring influence reactivity in peptide coupling reactions?

  • Mechanistic Insights :

  • Coupling Efficiency : The rigid cyclopentane backbone restricts rotational freedom, reducing accessibility to coupling agents (e.g., HATU, EDCI). Pre-activate the carboxylic acid with HOAt for improved yields .
  • Side Reactions : Steric shielding minimizes racemization during amide bond formation, making it advantageous for chiral peptide synthesis .
  • Experimental Design : Compare coupling kinetics with linear analogs (e.g., hexanoic acid derivatives) using stopped-flow spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.